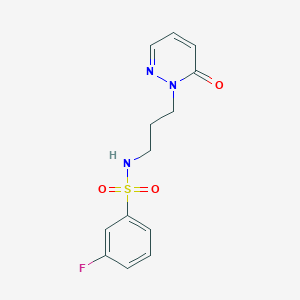

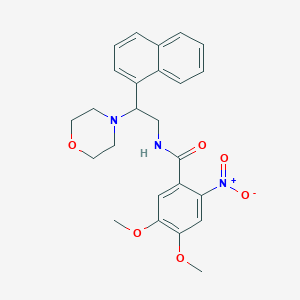

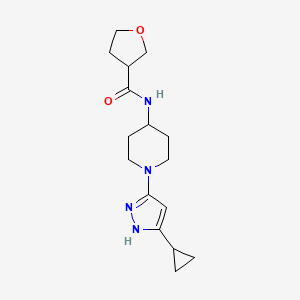

![molecular formula C22H24N2O4 B2612215 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide CAS No. 898465-23-1](/img/structure/B2612215.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule, likely used in scientific research or industry. It contains a quinoline group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the reaction of a quinoline derivative with a cyclopropanecarbonyl chloride .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Cyclopropanols have been used in the synthesis of γ-carbonyl quinones, showing potential in the creation of cytotoxic natural products like 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin. This method leverages C-H activation of quinones using cyclopropanols under mild conditions, highlighting a radical strategy for synthesizing complex quinone structures (Ilangovan et al., 2013).

Photodynamic Therapy (PDT) for Cancer Treatment

Research on organometallic rhenium(I) compounds has explored their potential as photodynamic therapy (PDT) photosensitizers. Studies have shown that certain Re(I) tricarbonyl complex derivatives are effective singlet oxygen generators in a lipophilic environment, demonstrating significant cytotoxicity towards cancer cells upon light irradiation. This suggests their utility in developing cancer cell-specific PDT agents (Leonidova et al., 2014).

Neuropharmacology and Psychoactive Compound Development

The psycho- and neurotropic profiling of novel quinolinone derivatives has revealed substances with specific sedative effects and considerable anti-amnesic and antihypoxic activities. These findings suggest their potential for further studies as promising psychoactive compounds, indicating a wide application in neuropharmacology (Podolsky et al., 2017).

Material Science and Dye Development

Azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one have been synthesized and characterized, displaying varied ultraviolet–visible absorption spectra based on the solvent and substituents used. These dyes, with their specific tautomeric structures and ionization constants, contribute to advancements in material science, especially in developing novel dyes with unique properties (Rufchahi & Gilani, 2012).

Hypoxia-Selective Cytotoxins

Quinoxaline 1,4-dioxides have been investigated for their hypoxia-selective cytotoxic properties, which could be beneficial in targeting tumor environments. This research aligns with the ongoing search for anticancer agents that selectively target hypoxic tumor cells without affecting healthy tissues (Ganley et al., 2001).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-11-10-14-5-4-12-24(18(14)13-16)22(26)15-8-9-15/h3,6-7,10-11,13,15H,4-5,8-9,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTOSFDVLYQMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

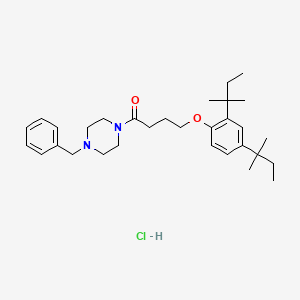

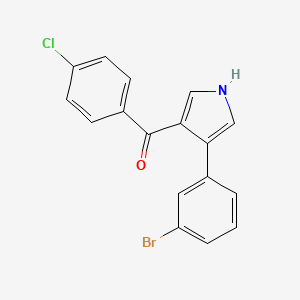

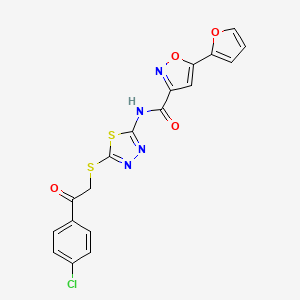

![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)

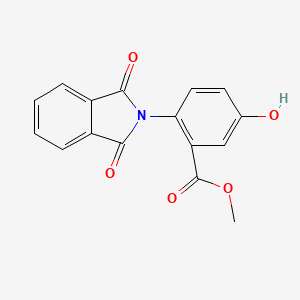

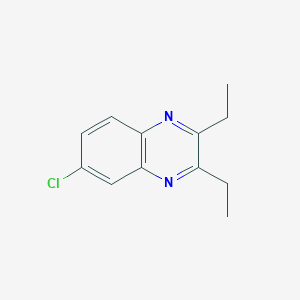

![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)